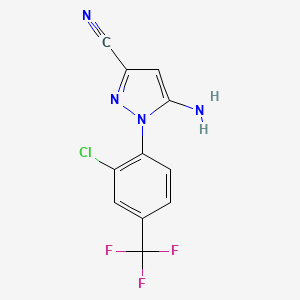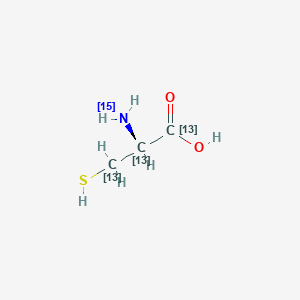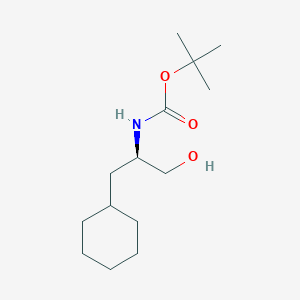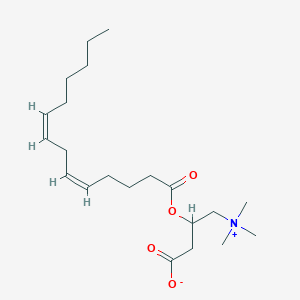
(5Z,8Z)-tetradecadienoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (5Z,8Z)-tetradecadienoylcarnitine often involves stereoselective processes. For instance, the stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid was achieved with 74% stereoselectivity, illustrating the challenges and strategies in synthesizing specific isomers of dienoic acids (S. Tsuboi, T. Masuda, & A. Takeda, 1983).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted through various methods, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the geometrical configuration of molecules, essential for understanding their reactivity and interaction with biological systems. A notable study in this domain involved the structure of a cyclotetradecadiene, revealing detailed geometrical data about the (E,Z) double-bond planes (M. S. Erickson, P. Schilling, F. Fronczek, & S. Watkins, 1993).
Chemical Reactions and Properties
Chemical reactions involving (5Z,8Z)-tetradecadienoylcarnitine and its analogs often focus on the functionalization of the molecule or its participation in larger synthetic schemes. These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for various applications.
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility, are crucial for understanding the behavior of (5Z,8Z)-tetradecadienoylcarnitine in different environments. While specific data on (5Z,8Z)-tetradecadienoylcarnitine may be scarce, studies on similar molecules provide valuable insights. For instance, the analysis of related tetradecadienyl compounds revealed significant aspects of their volatility and phase behavior (R. Doolittle, W. Roelofs, J. Solomon, R. Cardé, & M. Beroza, 1976).
Aplicaciones Científicas De Investigación
Biotransformation in Fungi : The soil fungus Mucor genevensis converts exogenous arachidonic acid to the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid. This indicates a potential application of this compound in studying fungal metabolism and biotransformation processes (Pohl et al., 1998).
Anticancer Activity : Synthetic analogues of natural 5Z,9Z-dienoic acids show promise in cancer research. These analogues, including (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid, have been tested for their inhibitory activity against human topoisomerase I and cytotoxic activity against various cancer and normal cell lines, indicating a potential application in oncology (Makarov et al., 2020).
Synthesis of Heterocycles : Tetrazoles, which are synthetic heterocycles, have numerous applications, including in medicinal chemistry. 5-Substituted tetrazoles, including derivatives related to (5Z,8Z)-tetradecadienoylcarnitine, are important in the synthesis of other heterocycles and as activators in oligonucleotide synthesis (Roh et al., 2012).
Biosynthesis of Lipstatin : Studies on the fermentation of Streptomyces toxytricini using (5Z,8Z)-tetradecadienoic acid have shown its incorporation into lipstatin, a natural inhibitor of pancreatic lipase. This suggests its application in the study of lipstatin biosynthesis, which is relevant in the treatment of obesity (Goese et al., 2001).
Neurological Diseases Treatment : Acylcarnitines, including (5Z,8Z)-tetradecadienoylcarnitine, have shown potential in treating various neurological diseases. This is due to their role in lipid synthesis, membrane composition alteration, gene and protein modulation, mitochondrial function enhancement, antioxidant activity, and cholinergic neurotransmission enhancement (Jones et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds such as eicosapentaenoic acid (epa) and arachidonic acid (ara) are known to interact with various enzymes and receptors involved in inflammation and cardiovascular health .
Mode of Action
For instance, EPA is known to reduce synthesis and enhance clearance of triglycerides . It also inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .
Biochemical Pathways
Related compounds like epa and ara are known to be involved in the metabolism of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are similar to arachidonic acid .
Pharmacokinetics
For instance, EPA is known to be rapidly metabolized and its metabolites are excreted in the urine .
Result of Action
Similar compounds like epa and ara have been shown to have anti-inflammatory effects and play a role in cardiovascular health .
Action Environment
Factors such as diet, lifestyle, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVFPFCXKWJQA-UTJQPWESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z)-tetradecadienoylcarnitine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

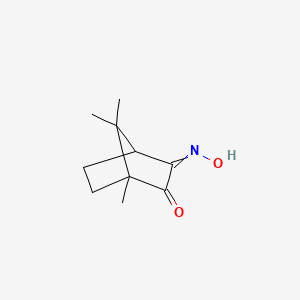

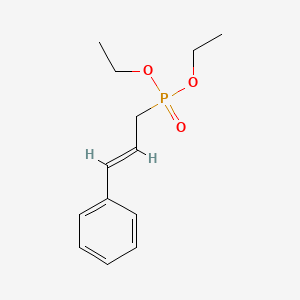
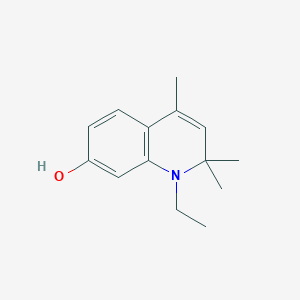
![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
